![molecular formula C14H13NO4 B15162114 [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid CAS No. 142714-39-4](/img/structure/B15162114.png)
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid typically involves the reaction of indole derivatives with acylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches has also been explored for the production of indole derivatives, leveraging microbial cell factories to convert precursors into the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Indole derivatives are known to interact with various biological targets, making them valuable in the study of cellular processes .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in the chemical industry .
Wirkmechanismus
The mechanism of action of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by influencing signaling pathways, gene expression, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
142714-39-4 |
|---|---|
Molekularformel |
C14H13NO4 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
2-[1-(3-oxobutanoyl)indol-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(16)6-13(17)15-8-10(7-14(18)19)11-4-2-3-5-12(11)15/h2-5,8H,6-7H2,1H3,(H,18,19) |
InChI-Schlüssel |
GLOPKFLFUCSMSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



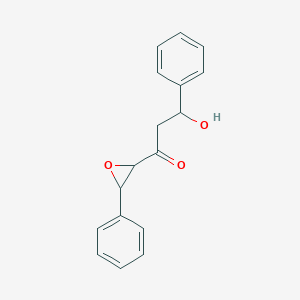
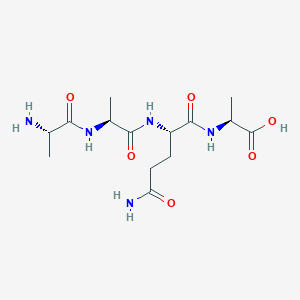
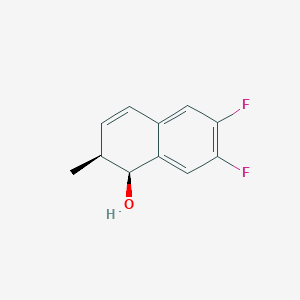
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
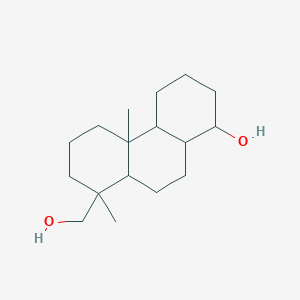
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
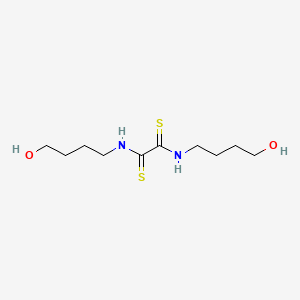
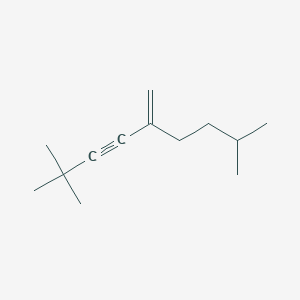
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
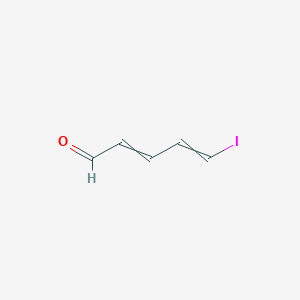
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
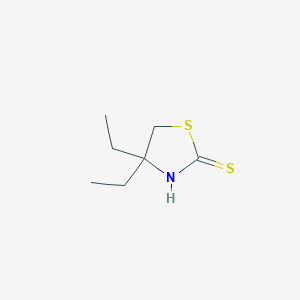
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
